3-chloro-N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide
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Overview
Description
3-CHLORO-N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE is a chemical compound that belongs to the class of benzohydrazide derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a chlorinated benzohydrazide core with a methoxy-substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3-chlorobenzohydrazide with an aldehyde or ketone derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorinated benzohydrazide core allows for substitution reactions, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted benzohydrazide derivatives.
Scientific Research Applications
3-CHLORO-N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CHLORO-N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide: A similar compound with a chlorinated phenyl group instead of a methoxy-substituted phenyl group.
4-chloro-N’-[(E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide: Another related compound with a different substitution pattern on the phenyl group.
Uniqueness
3-CHLORO-N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methoxy groups provides a distinct set of properties that can be leveraged for various applications in research and industry.
Properties
Molecular Formula |
C21H16Cl2N2O2 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
3-chloro-N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-18-6-3-5-16(12-18)21(26)25-24-13-15-8-10-19(11-9-15)27-14-17-4-1-2-7-20(17)23/h1-13H,14H2,(H,25,26)/b24-13+ |
InChI Key |
GPKSMEDVCGMZAO-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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